molecular formula C20H20FN3O3S B11604018 6-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B11604018
M. Wt: 401.5 g/mol
InChI Key: NNJLIOHFOIZLAM-UHFFFAOYSA-N
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Description

4-(2,4-DIMETHOXYPHENYL)-N-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrimidine ring, a sulfanylidene group, and multiple aromatic rings with functional groups such as methoxy and fluorine.

Preparation Methods

The synthesis of 4-(2,4-DIMETHOXYPHENYL)-N-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfanylidene Group: This step may involve the use of sulfur-containing reagents under specific conditions.

    Functionalization of Aromatic Rings: Methoxy and fluorine groups can be introduced through substitution reactions using corresponding reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(2,4-DIMETHOXYPHENYL)-N-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfanylidene group or other functional groups.

    Substitution: Aromatic substitution reactions can be carried out to introduce or replace functional groups on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-N-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 4-(2,4-DIMETHOXYPHENYL)-N-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE include other tetrahydropyrimidine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity or industrial applications

Properties

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20FN3O3S/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(28)22-11)15-9-8-14(26-2)10-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28)

InChI Key

NNJLIOHFOIZLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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